Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)-

Description

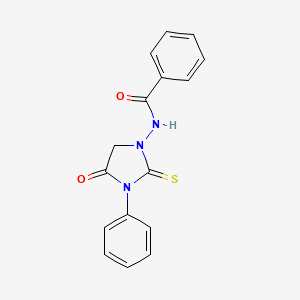

The compound Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- is a heterocyclic derivative featuring a benzamide core linked to a 4-oxo-3-phenyl-2-thioxoimidazolidinyl moiety. This structure combines a thioxoimidazolidinone ring (a five-membered ring with sulfur and oxygen substituents) with a phenyl group at position 3 and a benzamide substituent at position 1. The thioxo group (C=S) and the oxo group (C=O) in the imidazolidinyl ring contribute to its electronic and steric properties, influencing reactivity and interactions with biological targets.

Properties

CAS No. |

142917-00-8 |

|---|---|

Molecular Formula |

C16H13N3O2S |

Molecular Weight |

311.4 g/mol |

IUPAC Name |

N-(4-oxo-3-phenyl-2-sulfanylideneimidazolidin-1-yl)benzamide |

InChI |

InChI=1S/C16H13N3O2S/c20-14-11-18(17-15(21)12-7-3-1-4-8-12)16(22)19(14)13-9-5-2-6-10-13/h1-10H,11H2,(H,17,21) |

InChI Key |

CMBCGTQAMUKMPU-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=O)N(C(=S)N1NC(=O)C2=CC=CC=C2)C3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide typically involves the reaction of benzoyl chloride with 4-oxo-3-phenyl-2-thioxoimidazolidine in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .

Chemical Reactions Analysis

Types of Reactions

N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the thioxo group to a thiol group.

Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .

Scientific Research Applications

N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its diverse biological activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Oxo-3-phenyl-2-thioxoimidazolidin-1-yl)benzamide involves its interaction with various molecular targets. It is believed to inhibit specific enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- with analogous compounds, focusing on structural variations, synthetic routes, and biological activities.

Core Heterocyclic Modifications

- Compound 6m (): Contains a thiazolidinone ring (C=S and C=O) fused with a quinazolinone system. Unlike the target compound, it lacks the imidazolidinyl core but shares the thioxo and oxo functionalities.

- Compound 7b (): Features a beta-lactam (azetidinone) ring fused to a hexahydrobenzimidazole. The presence of a bromophenyl group and nitro substituents enhances electrophilicity, contrasting with the phenyl group in the target compound. This derivative showed moderate antibacterial activity, suggesting that imidazolidinyl-thioxo systems may offer broader target selectivity .

Substituent Variations

- 2-[1-Benzyl-3-(4-fluorobenzyl)-5-oxo-2-thioxo-4-imidazolidinyl]-N-(4-chlorophenyl)acetamide () : Replaces the benzamide group with a chlorophenylacetamide and introduces fluorobenzyl substituents. The electron-withdrawing fluorine and chlorine atoms increase metabolic stability but may reduce solubility compared to the parent compound. Its molecular weight (509.99 g/mol) exceeds that of the target compound, influencing pharmacokinetics .

- Amorphous 4-(3-(4-cyano-3-(trifluoromethyl)phenyl)-5,5-dimethyl-4-oxo-2-thioxoimidazolidin-1-yl)-2-fluoro-N-methylbenzamide (): Incorporates trifluoromethyl and cyano groups, enhancing lipophilicity and binding to hydrophobic enzyme pockets. This derivative demonstrated anticancer activity, highlighting the importance of electron-deficient aryl groups in imidazolidinyl-thioxo systems .

Key Findings

Structural Flexibility : The imidazolidinyl-thioxo core allows for diverse substitutions, with electron-withdrawing groups (e.g., CF₃, CN) enhancing bioactivity .

Role of Thioxo Group : The C=S moiety increases electrophilicity, facilitating covalent interactions with cysteine residues in enzymes .

Comparative Limitations : Derivatives lacking the imidazolidinyl-thioxo system (e.g., simple benzamides) exhibit reduced potency, emphasizing the scaffold’s pharmacological importance .

Biological Activity

Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- is a heterocyclic compound that belongs to the benzamide class, known for its diverse biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The structure of Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- features a unique imidazolidinone framework with a phenyl group and a thioxo moiety. This configuration is significant as it influences the compound's interaction with biological targets.

Biological Activities

Benzamide derivatives are recognized for a range of biological activities, which include:

- Antimicrobial Activity : Compounds similar to Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- have demonstrated antibacterial effects against pathogens such as Staphylococcus aureus and Pseudomonas aeruginosa, with minimum inhibitory concentration (MIC) values reported at 25 mg/mL for certain analogs .

- Antitumor Potential : Research indicates that benzamide derivatives can act as anticancer agents by targeting specific cellular pathways. For instance, derivatives containing the imidazolidinone structure have shown promise in inhibiting tumor growth in various cancer models .

Summary of Biological Activities

The biological activity of Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- can be attributed to several mechanisms:

- Enzyme Inhibition : The thioxo group may form covalent bonds with nucleophilic sites on enzymes or proteins, thereby inhibiting their activity. This is particularly relevant in the context of antimicrobial and anticancer activities.

- Receptor Interaction : The phenyl ring can engage in π–π interactions with receptor sites, enhancing binding affinity and efficacy against specific biological targets .

Case Studies

Several studies have highlighted the effectiveness of benzamide derivatives in various applications:

- Antibacterial Studies : A study on novel 2-thioxoimidazolidinone derivatives demonstrated substantial antibacterial properties against resistant strains of bacteria, suggesting that modifications to the benzamide structure can enhance efficacy .

- Antifungal Research : In a comparative study involving benzamide derivatives, certain compounds exhibited superior antifungal activity compared to traditional agents like pyraclostrobin, showing potential for agricultural applications .

Synthesis and Derivatives

The synthesis of Benzamide, N-(4-oxo-3-phenyl-2-thioxo-1-imidazolidinyl)- can be achieved through various methods that allow for structural modifications aimed at enhancing biological activity. The versatility in synthetic pathways enables the exploration of numerous analogs with potentially improved pharmacological profiles.

Common Synthesis Methods

| Method Description | Outcome |

|---|---|

| Reaction of thioamides with acylating agents | Produces thioxo-containing benzamides |

| Cyclization reactions involving acylthiosemicarbazides | Yields imidazolidinone derivatives |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.